2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Overview
Description
2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a complex organic compound with unique structural features that include cyclopropyl groups and a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multi-step organic reactions. The process generally starts with the formation of the pyrazolo[3,4-b]pyridine nucleus, followed by the introduction of cyclopropyl groups and the methoxycarbonyl group. Key reagents and catalysts commonly used include cyclopropyl bromide, methanol, and strong bases like sodium hydride. Reaction conditions often require precise temperature control and inert atmospheres to avoid unwanted side reactions.
Industrial production methods: Scaling up for industrial production necessitates optimization of the synthesis route to enhance yield and reduce cost. Large-scale synthesis may employ continuous flow reactors to ensure consistent reaction conditions and improved safety.
Chemical Reactions Analysis
Types of reactions it undergoes: 2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions used in these reactions: Oxidation reactions often utilize oxidizing agents such as potassium permanganate, while reduction reactions might involve reducing agents like lithium aluminium hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired product.
Major products formed from these reactions: Key products formed from these reactions include derivatives with altered functional groups, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, 2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is used to study the interaction of small molecules with biological macromolecules. It can be employed in the design of biochemical assays and as a probe in molecular biology.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may allow for the modulation of biological activity, making it a candidate for drug discovery programs.
Industry: Industrial applications include its use as an intermediate in the synthesis of agrochemicals, polymers, and specialty chemicals. Its reactivity and functional groups make it suitable for creating materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid exerts its effects often involves interaction with molecular targets such as enzymes or receptors. The cyclopropyl groups and pyrazolo[3,4-b]pyridine core can engage in various binding interactions, influencing biological pathways and modulating activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with other similar compounds, highlighting its uniqueness: Similar compounds, such as 2-(3,6-Dicyclopropyl-4-carboxy-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid or 2-(3,6-Dicyclopropyl-4-(aminocarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, share structural similarities but differ in functional groups. These differences can lead to variations in reactivity, biological activity, and applications.
List of similar compounds:
2-(3,6-Dicyclopropyl-4-carboxy-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
2-(3,6-Dicyclopropyl-4-(aminocarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
2-(3,6-Dicyclopropyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Each of these compounds has unique properties that can be leveraged for specific scientific and industrial applications, making 2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid a versatile and valuable compound in various fields.
Properties
IUPAC Name |
2-(3,6-dicyclopropyl-4-methoxycarbonylpyrazolo[3,4-b]pyridin-1-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-23-16(22)10-6-11(8-2-3-8)17-15-13(10)14(9-4-5-9)18-19(15)7-12(20)21/h6,8-9H,2-5,7H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQKGDMDCIEZNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2CC(=O)O)C3CC3)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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